5-(4-Nitrophenyl)-3H-1,2,4-triazole
Description
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-3H-1,2,4-triazole |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-4H,5H2 |
InChI Key |
YEXWYCSCFURWKB-UHFFFAOYSA-N |
SMILES |
C1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The cyclocondensation of hydrazine derivatives with carbonyl-containing precursors represents a foundational approach for triazole synthesis. For 5-(4-nitrophenyl)-3H-1,2,4-triazole, this typically involves reacting 4-nitrophenylhydrazine with a nitrile or amidine derivative.
In a representative procedure, 4-nitrophenylhydrazine is combined with cyanoguanidine under acidic conditions, followed by thermal cyclization at 120–140°C. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the nitrile, forming the triazole ring . Solvent selection critically influences yield; polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediate charges . Post-reaction purification often involves recrystallization from ethanol-water mixtures, achieving >85% purity in laboratory-scale syntheses .
Nucleophilic Substitution on Preformed Triazole Cores
Functionalization of preformed triazole scaffolds provides an alternative route. This method involves substituting hydrogen atoms at the 5-position of 3H-1,2,4-triazole with 4-nitrophenyl groups through electrophilic aromatic substitution.
A patented methodology details the reaction of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with 4-nitrobenzaldehyde in n-hexane under reflux (50°C for 9 hours). The aldehyde undergoes nucleophilic addition at the triazole’s amino group, followed by oxidation to install the nitroaryl moiety. Key parameters include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | n-Hexane | Enhances crystallinity |
| Temperature | 50°C | Balances kinetics/thermo |
| Reaction Time | 9 hours | Completes substitution |
This method achieves 70–75% yield with minimal byproducts, though scalability requires solvent recovery systems .
Catalytic Methods Using Transition Metal Complexes
Transition metal catalysts enhance regioselectivity in triazole syntheses. Although the reviewed literature focuses on non-catalytic routes, extrapolation from similar systems suggests opportunities for optimization.
Palladium-catalyzed coupling reactions could theoretically install the 4-nitrophenyl group post-cyclization. For instance, Suzuki-Miyaura coupling between 5-bromo-3H-1,2,4-triazole and 4-nitrophenylboronic acid might proceed under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) . This approach remains speculative but aligns with trends in heterocyclic chemistry.
Solvent Effects and Reaction Optimization
Solvent polarity profoundly impacts reaction outcomes:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| n-Hexane | 1.9 | 68 | 92 |
| Acetonitrile | 37.5 | 72 | 89 |
| DMF | 36.7 | 81 | 85 |
Data adapted from demonstrates that polar solvents improve yields but may complicate purification. Mixed solvent systems (e.g., acetonitrile-water) offer a balance, particularly for large-scale production .
Industrial-Scale Production Considerations
Transitioning laboratory methods to industrial production necessitates:
-
Continuous Flow Reactors : Enable precise temperature control and reduced reaction volumes
-
Solvent Recycling : Critical for n-hexane and acetonitrile due to environmental regulations
-
Crystallization Optimization : Gradient cooling protocols improve crystal size distribution
A patented industrial process reports throughputs of 50–100 kg/batch using automated filtration and washing systems.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 78 | 88 | Moderate |
| Nucleophilic Substitution | 72 | 92 | High |
| Microwave-Assisted | 85* | 90* | Limited |
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-3H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
5-(4-Nitrophenyl)-3H-1,2,4-triazole and its derivatives have demonstrated significant antimicrobial activity. Research indicates that compounds containing the 1,2,4-triazole ring system possess a broad spectrum of bioactivities, including antibacterial, antifungal, and anticancer properties. For instance, derivatives of 1,2,4-triazole have been shown to inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations comparable to established antibiotics like levofloxacin .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have highlighted the ability of triazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, showing promising results in inhibiting cell proliferation .
Enzyme Inhibition
Research has explored the role of this compound as an enzyme inhibitor. The compound's interactions with biological macromolecules suggest its potential as a therapeutic agent in treating diseases where enzyme inhibition is beneficial. For instance, it has been studied for its ability to inhibit urease and other enzymes linked to pathogenicity in bacteria .
Biological Studies
Metabolic Studies
In vivo studies have been conducted to understand the metabolism of this compound. One study administered the compound to rats and analyzed plasma samples using high-performance liquid chromatography (HPLC). The results indicated that the compound undergoes various metabolic pathways, including reduction and N-dealkylation . Such insights are crucial for evaluating the pharmacokinetics and safety profile of this compound.
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in material science for synthesizing advanced materials and polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that triazole-containing polymers exhibit improved performance in various applications, including coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-3H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells. The nitrophenyl group enhances the compound’s ability to interact with biological targets, making it a potent agent in various applications .
Comparison with Similar Compounds
Key Findings and Trends
Substituent Impact : Electron-withdrawing groups (e.g., nitro, chloro) improve pharmacological and corrosion inhibition properties but may reduce energetic performance .
Heterocyclic Core : Replacing triazole with oxadiazole enhances CNS activity, while thiol/thione groups optimize corrosion inhibition .
Structural Stability : Crystallographic studies highlight the role of hydrogen bonding and π-π interactions in stabilizing nitro-substituted triazoles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(4-Nitrophenyl)-3H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of nitrophenyl-substituted hydrazine derivatives with thiocarbazides or via nucleophilic substitution reactions. Key steps include:
- Using alkaline conditions (e.g., NaOH in water-DMF solvent mixtures) to facilitate thiol group activation .
- Monitoring reaction progress via thin-layer chromatography (TLC) with hexane:acetone:propanol (2:1:1) as the mobile phase to confirm intermediate formation .
- Purification via recrystallization from ethanol or methanol to isolate the final product. Yield optimization (typically 60–75%) requires precise temperature control (70–80°C) and stoichiometric ratios of reactants (1:1.2 molar ratio of nitrophenyl precursor to triazole core) .
Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic absorption bands:
- C=N stretching in the triazole ring at 1563–1603 cm⁻¹ .
- Nitro group (NO₂) asymmetric stretching at 1520–1350 cm⁻¹ .
- ¹H NMR : Key signals include:
- Aromatic protons from the 4-nitrophenyl group at 7.6–8.2 ppm (doublet or multiplet) .
- Triazole ring protons as singlets at 8.3–8.5 ppm .
- Elemental Analysis : Validate C, H, N, and S percentages within ±0.3% of theoretical values .
Q. What purification techniques are recommended to isolate this compound from byproducts?
- Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate:hexane (3:7) for initial separation .
- Recrystallization : Ethanol or acetonitrile as solvents to enhance crystal purity .
- TLC Validation : Confirm purity using Sorbfil plates with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets like cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with COX-2 (PDB ID: 5KIR). Focus on interactions between the nitro group and Arg120/His90 residues .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP ~2.1, PSA ~70 Ų) and toxicity risks (e.g., hepatotoxicity alerts via ProTox-II) .
- QSAR Studies : Correlate substituent electronic effects (Hammett σ constants) with anti-inflammatory activity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. low cytotoxicity)?
- Methodological Answer :
- Dose-Response Studies : Perform MIC assays (e.g., 1–256 µg/mL) against S. aureus and C. albicans to establish therapeutic windows .
- Toxicity Profiling : Use in silico tools (e.g., TEST software) to predict LD₅₀ values and compare with experimental zebrafish embryo assays (LC₅₀ > 100 µM) .
- Structural Analog Comparison : Benchmark against 5-(3,4-dimethoxyphenyl)-triazole derivatives, which show higher selectivity indices (SI > 10) due to reduced nitro group reactivity .
Q. How does substituent variation (e.g., nitro position, electron-withdrawing groups) influence the compound’s electrochemical properties and stability?
- Methodological Answer :
- Cyclic Voltammetry : Measure reduction potentials of the nitro group (-0.5 to -0.7 V vs. Ag/AgCl) to assess electron-withdrawing effects .
- Thermogravimetric Analysis (TGA) : Decomposition onset at >200°C indicates thermal stability suitable for drug formulation .
- Hammett Analysis : Plot σ values against reaction rates (e.g., ester hydrolysis) to quantify substituent electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
